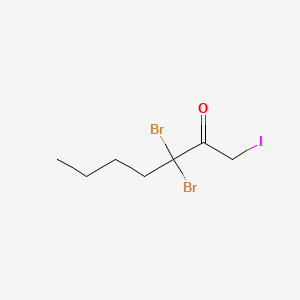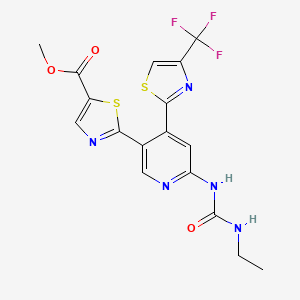
Tert-butyl anthracene-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl anthracene-9-carboxylate is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their stability and unique photophysical properties. This compound is particularly notable for its applications in organic electronics and photochemistry due to its ability to form stable radicals and its photomechanical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl anthracene-9-carboxylate typically involves the esterification of anthracene-9-carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can also be employed to facilitate the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl anthracene-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to anthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Halogenated or nitrated anthracene compounds.
Applications De Recherche Scientifique
Tert-butyl anthracene-9-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various anthracene derivatives.
Biology: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon irradiation.
Medicine: Explored for its potential in drug delivery systems.
Mécanisme D'action
The mechanism of action of tert-butyl anthracene-9-carboxylate involves its ability to undergo photochemical reactions. Upon irradiation with light, the compound can form stable radicals, which can then participate in various chemical transformations. These radicals can interact with molecular targets and pathways, leading to the desired photochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Anthracene-9-carboxylic acid
- Tert-butyl anthracene-9-yl ether
- 9,10-Diphenylanthracene
Uniqueness
Tert-butyl anthracene-9-carboxylate is unique due to its tert-butyl group, which enhances its solubility and stability. This makes it particularly suitable for applications in organic electronics and photochemistry, where stability and solubility are crucial .
Propriétés
Numéro CAS |
1734-16-3 |
|---|---|
Formule moléculaire |
C19H18O2 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
tert-butyl anthracene-9-carboxylate |
InChI |
InChI=1S/C19H18O2/c1-19(2,3)21-18(20)17-15-10-6-4-8-13(15)12-14-9-5-7-11-16(14)17/h4-12H,1-3H3 |
Clé InChI |
YUEMJCIBNHREMW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-2-[amino(naphthalen-1-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13938448.png)






![3-Tosyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B13938487.png)



